molecular formula C20H15N3O3 B8540369 2-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione

2-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione

Cat. No. B8540369
M. Wt: 345.4 g/mol
InChI Key: OBJLBVFCCDYDTQ-UHFFFAOYSA-N
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Patent
US08314087B2

Procedure details

To a mixture of phthalimide (1.0 g, 6.8 mmol), Ph3P (1.9 g, 7.2 mmol), 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one (1.2 g, 5.5 mmol) in THF (20 mL) was added diisopropyl azodicarboxylate (1.4 mL, 7.2 mmol) dropwise. The resulting hot, clear solution was stirred at room temperature. After 3 h, hexane (40 mL) was added. The slurry was filtered and the solid was washed with ether (6×15 mL) to give the product as a white (2.1 g). MS (ESI pos. ion) calc'd for C20H15N3O3: 345.1; found: 346.4 (MH+). 1H NMR (400 MHz, DMSO-d6) δ ppm 4.03 (dd, 2 H) 4.39 (t, 2 H) 6.99 (d, J=9.78 Hz, 1 H) 7.26 (t, J=7.43 Hz, 2 H) 7.34 (t, J=7.34 Hz, 1 H) 7.50 (d, J=7.24 Hz, 2 H) 7.72-7.82 (m, 4 H) 7.97 (d, J=9.78 Hz, 1 H)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O[CH2:32][CH2:33][N:34]1[C:39](=[O:40])[CH:38]=[CH:37][C:36]([C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=2)=[N:35]1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1.CCCCCC>[O:40]=[C:39]1[N:34]([CH2:33][CH2:32][N:5]2[C:1](=[O:11])[C:2]3[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:4]2=[O:6])[N:35]=[C:36]([C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=2)[CH:37]=[CH:38]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
1.9 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
1.2 g
Type
reactant
Smiles
OCCN1N=C(C=CC1=O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting hot, clear solution was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the solid was washed with ether (6×15 mL)
CUSTOM
Type
CUSTOM
Details
to give the product as a white (2.1 g)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
O=C1C=CC(=NN1CCN1C(C2=CC=CC=C2C1=O)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.